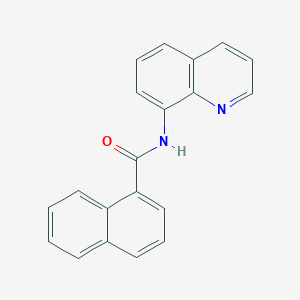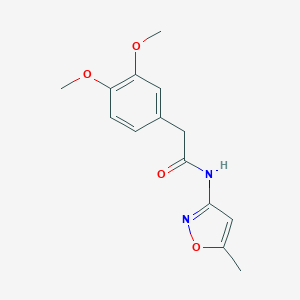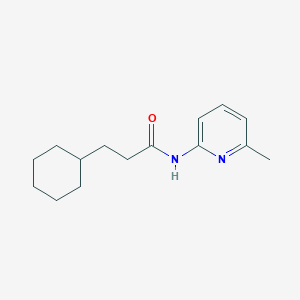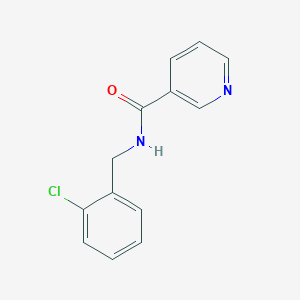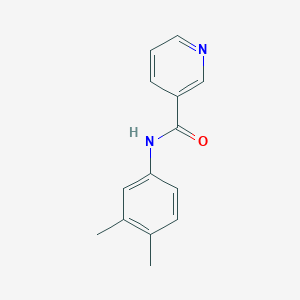
N-(3,4-dimethylphenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)pyridine-3-carboxamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyridine derivative that has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)pyridine-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, this compound has been investigated for its potential as an analgesic, anti-inflammatory, and anti-cancer agent. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and a modulator of neurotransmitter release. In agriculture, this compound has been studied for its potential as a nitrification inhibitor, which can reduce the loss of nitrogen from soil and increase crop yields.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)pyridine-3-carboxamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme nitrite reductase, which is involved in the conversion of nitrite to nitric oxide in the body. This inhibition can lead to an increase in the levels of nitrite and nitric oxide, which have been shown to have various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that this compound can reduce pain and inflammation in animal models. This compound has also been shown to increase the levels of nitrite and nitric oxide in the body, which have been associated with various physiological effects, including vasodilation, immune modulation, and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)pyridine-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when synthesized using certain methods. This compound has also been shown to have low toxicity in animal models. However, this compound has some limitations for use in lab experiments. It is not water-soluble, which can limit its use in certain assays. This compound also has a short half-life in the body, which can limit its efficacy in certain applications.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)pyridine-3-carboxamide. One direction is the development of more water-soluble derivatives of this compound, which can increase its efficacy in certain assays. Another direction is the investigation of the potential of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been shown to have potential as a treatment for bacterial infections, and further research in this area is warranted. Additionally, the potential of this compound as a nitrification inhibitor in agriculture should be further explored.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise as an analgesic, anti-inflammatory, anti-cancer, and neuroprotective agent, as well as a nitrification inhibitor in agriculture. Further research is warranted to fully understand the potential of this compound in these areas.
Métodos De Síntesis
N-(3,4-dimethylphenyl)pyridine-3-carboxamide can be synthesized using several methods, including the reaction of 3,4-dimethylpyridine with ethyl chloroformate and subsequent reaction with ammonia, or the reaction of 3,4-dimethylpyridine with phosgene and subsequent reaction with ammonia. Another method involves the reaction of 3,4-dimethylpyridine with isatoic anhydride and subsequent reaction with ammonia. The synthesis method used depends on the desired purity and yield of this compound.
Propiedades
Fórmula molecular |
C14H14N2O |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-10-5-6-13(8-11(10)2)16-14(17)12-4-3-7-15-9-12/h3-9H,1-2H3,(H,16,17) |
Clave InChI |
MPWUJYHWSMZLRJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)C |
Solubilidad |
33.9 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)



![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)


